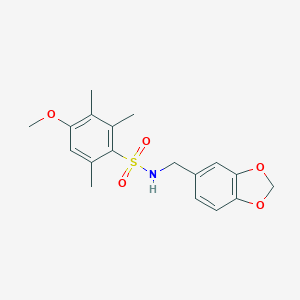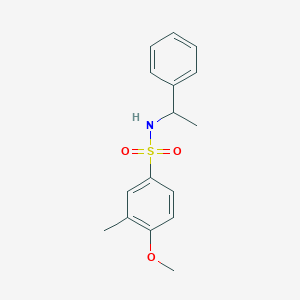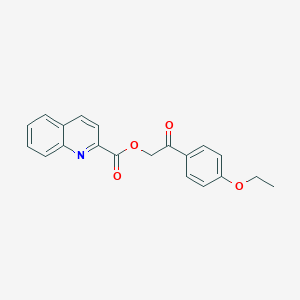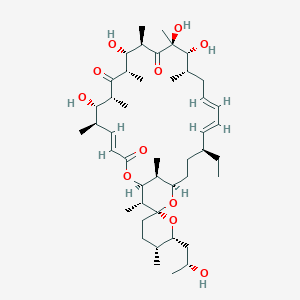
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate, also known as MES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.47 g/mol.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate has numerous applications in scientific research. One of the most significant applications is its use as a reagent in organic synthesis. Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a strong base that can be used to deprotonate various compounds, making it a useful tool for the synthesis of complex molecules. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can be used as a catalyst in various reactions, such as the Michael addition and the aldol reaction.
Wirkmechanismus
The mechanism of action of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is based on its ability to act as a strong base. When Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is added to a reaction mixture, it can deprotonate various compounds, leading to the formation of new bonds and the synthesis of complex molecules. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can act as a catalyst in various reactions by stabilizing the intermediate species and promoting the formation of the desired product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate. However, it has been reported that Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in lab experiments is its high purity and yield. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a versatile reagent that can be used in various reactions, making it a useful tool for organic synthesis. However, one of the limitations of using Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are numerous future directions for the use of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in scientific research. One potential direction is its use in the synthesis of complex natural products, such as alkaloids and terpenoids. Additionally, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate may have potential applications in the development of new drugs for the treatment of neurological disorders. Finally, further research is needed to explore the full range of applications for Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate in various fields, including organic synthesis, catalysis, and medicinal chemistry.
In conclusion, Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate is a versatile compound that has numerous applications in scientific research. Its high purity and yield, as well as its ability to act as a strong base and a catalyst, make it a useful tool for organic synthesis. Additionally, its potential applications in the treatment of neurological disorders warrant further investigation.
Synthesemethoden
The synthesis of Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate involves the reaction of mesitylene sulfonyl chloride with piperidine and ethyl chloroformate. This reaction takes place in the presence of a base such as triethylamine or pyridine, and the product is obtained through filtration and recrystallization. The yield of this reaction is typically high, and the product is of high purity.
Eigenschaften
Produktname |
Ethyl 1-(mesitylsulfonyl)-3-piperidinecarboxylate |
|---|---|
Molekularformel |
C17H25NO4S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
ethyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C17H25NO4S/c1-5-22-17(19)15-7-6-8-18(11-15)23(20,21)16-13(3)9-12(2)10-14(16)4/h9-10,15H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
DKKPRIPSBUXIAV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)




methanone](/img/structure/B223532.png)




![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)